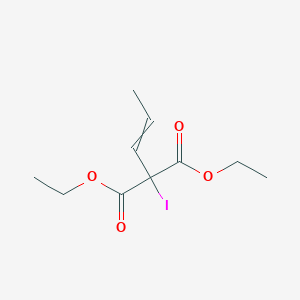
Diethyl iodo(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl iodo(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C10H15IO4 It is characterized by the presence of an iodo group attached to a prop-1-en-1-yl moiety, which is further connected to a propanedioate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl iodo(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with iodine and a suitable alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the iodoalkene intermediate. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl iodo(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the iodo group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or hydrocarbons.
Scientific Research Applications
Diethyl iodo(prop-1-en-1-yl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds or as a therapeutic agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl iodo(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the propanedioate moiety can undergo ester hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Diethyl (4-iodo-2-buten-1-yl)(1-propen-1-yl)malonate
- (E)-Prop-1-en-1-yl propanedithioate
Uniqueness
Diethyl iodo(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both an iodo group and a prop-1-en-1-yl moiety. These features confer distinct reactivity and potential applications compared to similar compounds. For instance, the iodo group provides a versatile handle for further functionalization, while the propanedioate structure offers stability and compatibility with various chemical environments.
Properties
CAS No. |
144296-43-5 |
|---|---|
Molecular Formula |
C10H15IO4 |
Molecular Weight |
326.13 g/mol |
IUPAC Name |
diethyl 2-iodo-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C10H15IO4/c1-4-7-10(11,8(12)14-5-2)9(13)15-6-3/h4,7H,5-6H2,1-3H3 |
InChI Key |
GYQXJLWIDDYRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC)(C(=O)OCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


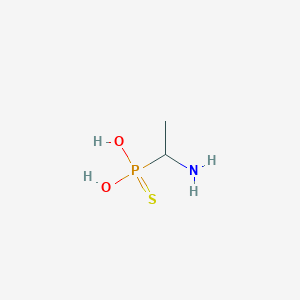
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
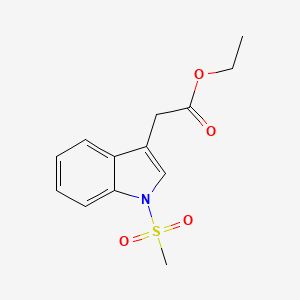

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
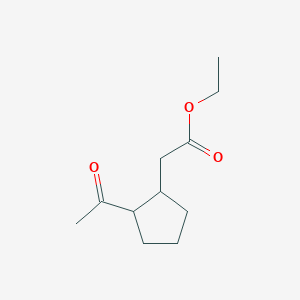
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

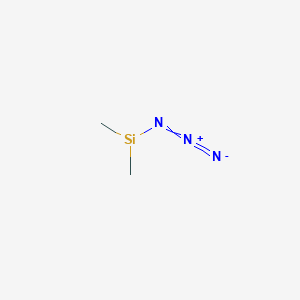
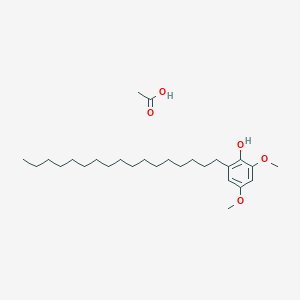
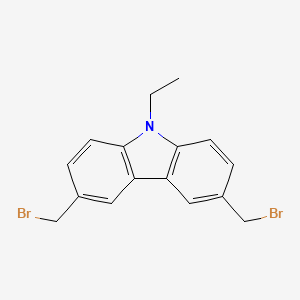
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


